Cas no 946201-64-5 (4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide)

4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide
- 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- 4-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
- AKOS024648817
- F2445-0013
- 946201-64-5
- 4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide
-
- インチ: 1S/C18H17ClN4O3S/c1-12-20-17(11-18(21-12)26-2)22-14-5-7-15(8-6-14)23-27(24,25)16-9-3-13(19)4-10-16/h3-11,23H,1-2H3,(H,20,21,22)
- InChIKey: CPCZQAFHBCFZCA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)S(NC1C=CC(=CC=1)NC1C=C(N=C(C)N=1)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 404.0709893g/mol
- どういたいしつりょう: 404.0709893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2445-0013-75mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2445-0013-20μmol |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2445-0013-15mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2445-0013-3mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2445-0013-5mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
A2B Chem LLC | BA74232-1mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 1mg |
$245.00 | 2024-05-20 | ||
A2B Chem LLC | BA74232-5mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 5mg |
$272.00 | 2024-05-20 | ||
A2B Chem LLC | BA74232-100mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 100mg |
$697.00 | 2024-05-20 | ||
A2B Chem LLC | BA74232-25mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 25mg |
$360.00 | 2024-05-20 | ||
Life Chemicals | F2445-0013-50mg |
4-chloro-N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}benzene-1-sulfonamide |
946201-64-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamideに関する追加情報
4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide: A Promising Molecule in Drug Discovery and Targeted Therapy
4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide, with the CAS number 946201-64-5, represents a novel class of sulfonamide derivatives that have garnered significant attention in the field of pharmaceutical research. This compound is characterized by its unique molecular architecture, which combines a benzene ring functionalized with a sulfonamide group and a substituted pyrimidine moiety. The structural complexity of this molecule is further enhanced by the presence of a methoxy group and a methyl group on the pyrimidine ring, as well as the chloro substituent on the benzene ring. These structural features are critical for understanding its pharmacological activity and potential therapeutic applications.
Recent studies have highlighted the importance of sulfonamide derivatives in the development of drugs targeting various biological pathways. The 4-chloro substituent on the benzene ring is believed to contribute to the molecule's hydrophobicity, which may influence its cellular uptake and membrane permeability. Meanwhile, the 6-methoxy and 2-methyl groups on the pyrimidine ring are thought to modulate the molecule's interactions with specific protein targets, such as kinases or GPCRs. The aminophenyl group serves as a critical linker between the aromatic rings, potentially enhancing the molecule's ability to bind to target proteins with high specificity.
One of the most significant advancements in the field of drug discovery has been the identification of sulfonamide derivatives as potential inhibitors of key enzymes involved in disease progression. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds similar to 4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-3-yl)aminophenyl}benzene-1-sulfonamide exhibited potent inhibitory activity against the enzyme phosphoinositide 3-kinase (PI3K), which is implicated in multiple cancers. This finding underscores the importance of structural modifications such as the 6-methoxy and 2-methyl substitutions in enhancing the therapeutic efficacy of these compounds.
The benzene-1-sulfonamide moiety is a well-known pharmacophore in the development of drugs targeting inflammatory diseases and neurodegenerative disorders. The sulfonamide group is often involved in forming hydrogen bonds with target proteins, thereby stabilizing the drug-protein interaction. In the case of 4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide, the sulfonamide group may play a dual role by both enhancing the molecule's solubility and facilitating its interaction with specific receptors or enzymes.
Recent research has also focused on the role of pyrimidine derivatives in modulating cellular signaling pathways. The 6-methoxy and 2-methyl groups on the pyrimidine ring are believed to influence the molecule's ability to interact with DNA or RNA, potentially affecting gene expression. This property has led to the exploration of these compounds as potential modulators of gene transcription in diseases such as neurodegenerative disorders and autoimmune conditions.
Another area of interest in the study of 4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide is its potential application in the treatment of infectious diseases. The aminophenyl group may contribute to the molecule's ability to inhibit bacterial enzymes or disrupt microbial biofilms, making it a promising candidate for the development of new antibiotics. However, further research is needed to validate these hypotheses and to determine the optimal dosing and administration strategies.
The synthesis of 4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide has been the subject of several studies, with a focus on optimizing the reaction conditions to achieve high yields and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce the reaction time and improve the efficiency of the process. This method is particularly relevant in the context of green chemistry and pharmaceutical manufacturing, where minimizing energy consumption and waste production is a priority.
Additionally, the 4-chloro substituent on the benzene ring may have implications for the molecule's metabolic stability. Chlorine atoms are known to increase the hydrophobicity of organic compounds, which can affect their ability to be metabolized by liver enzymes. This property may be advantageous in the development of drugs with prolonged half-lives, as it could reduce the frequency of required dosing. However, it is also important to consider the potential for increased toxicity associated with such modifications.
Overall, the structural features of 4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide make it a promising candidate for further research in the field of pharmaceutical science. Its unique combination of functional groups and substituents suggests a wide range of potential applications, from the treatment of inflammatory diseases to the development of new antimicrobial agents. As research in this area continues to evolve, it is likely that the full therapeutic potential of this compound will be realized in the near future.
Further studies are also needed to explore the molecular mechanisms by which 4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide exerts its biological effects. This includes investigating its interactions with specific protein targets, as well as its effects on cellular signaling pathways and gene expression. Additionally, the development of more efficient synthetic methods and the exploration of its potential as a lead compound for drug discovery will be crucial in advancing its therapeutic applications.
In conclusion, 4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide is a complex and multifaceted molecule with significant potential in the field of pharmaceutical research. Its structural features and functional groups suggest a wide range of potential therapeutic applications, and further research is warranted to fully understand its biological effects and optimize its use in the treatment of various diseases.
946201-64-5 (4-chloro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzene-1-sulfonamide) 関連製品
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